Sigma-1 Receptor Enantiopreference for (S)-Configuration
In a systematic enantiomeric pair analysis of arylpyrrolidinols at the sigma-1 receptor, the (S)-configuration at the stereogenic center bearing the aromatic moiety conferred preferential binding when an alcoholic group was present at the chiral center, while the corresponding (R)-enantiomers showed reduced affinity [1]. Although this study evaluated arylpyrrolidinols rather than the unsubstituted pyrrolidine, the stereochemical determinant—the absolute configuration at the carbon bearing the aromatic ring—is identical to that in (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. The finding establishes a class-level precedent that sigma-1 receptor binding cannot be assumed equivalent between (S)- and (R)-enantiomers of 2-arylpyrrolidines [1]. Procuring the (S)-enantiomer (CAS 1217777-12-2) rather than the (R)-enantiomer (CAS 1228566-45-7) or the racemate (CAS 109086-17-1) is therefore critical for CNS-targeted discovery programs where sigma receptor engagement is relevant .
| Evidence Dimension | Sigma-1 receptor enantiopreference (binding selectivity between enantiomers) |
|---|---|
| Target Compound Data | (S)-configuration at aryl-bearing stereocenter; predicted preferential sigma-1 engagement based on class SAR |
| Comparator Or Baseline | (R)-enantiomer (CAS 1228566-45-7) and racemate (CAS 109086-17-1); reduced or averaged sigma-1 affinity in class-level studies |
| Quantified Difference | Qualitative enantiopreference direction established; exact Ki fold-difference not reported for this specific scaffold at sigma-1. |
| Conditions | Radioligand binding assays using guinea-pig brain membranes and (+)-[³H]-pentazocine; in silico docking studies [1]. |
Why This Matters
For CNS programs targeting sigma-1, procurement of the incorrect enantiomer or racemate may lead to false-negative or misleading SAR, wasting synthesis resources and delaying lead optimization.
- [1] Mamolo, M. G., Zampieri, D., & Vio, L. (2015). A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? MedChemComm, 6, 1038–1045. View Source
